molecular formula C26H23ClN2O3S2 B2494767 N-[(4-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE CAS No. 1112419-05-2

N-[(4-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B2494767
CAS No.: 1112419-05-2
M. Wt: 511.05
InChI Key: HSLMASQFOODCRF-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)Methyl]-3-[Methyl(4-Methylphenyl)Sulfamoyl]-4-Phenylthiophene-2-Carboxamide (molecular formula: C₂₅H₂₁ClN₂O₃S₂, molecular weight: 497.024 g/mol) is a thiophene-based sulfonamide derivative characterized by a central thiophene ring substituted with a phenyl group at the 4-position, a methyl(4-methylphenyl)sulfamoyl group at the 3-position, and a carboxamide linkage to a 4-chlorobenzyl group at the 2-position . The compound’s IUPAC name and CAS RN (1112440-28-4) are well-documented, and its physicochemical properties (e.g., monoisotopic mass: 496.068212) highlight its stability and synthetic feasibility .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3S2/c1-18-8-14-22(15-9-18)29(2)34(31,32)25-23(20-6-4-3-5-7-20)17-33-24(25)26(30)28-16-19-10-12-21(27)13-11-19/h3-15,17H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLMASQFOODCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and three analogs (Table 1).

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₂₅H₂₁ClN₂O₃S₂ 497.024 Thiophene core, 4-phenyl, 3-sulfamoyl (methyl-p-tolyl), 2-carboxamide (4-chlorobenzyl)
N-[(4-Methoxyphenyl)Methyl]-3-[Methyl(4-Methylphenyl)Sulfamoyl]-4-Phenylthiophene-2-Carboxamide C₂₇H₂₆N₂O₄S₂ 506.6363 Methoxy substitution on benzyl group (vs. chloro)
N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 Sulfonyl (4-chlorobenzyl) instead of sulfamoyl, simpler substituents
2-(Benzylsulfanyl)-N-(4-Chlorophenyl)-1-Methyl-1H-Indole-3-Carboxamide C₂₃H₁₉ClN₂OS 406.93 Indole core (vs. thiophene), sulfanyl (benzyl) at 2-position
Substituent Modifications: Chloro vs. Methoxy Groups

The methoxy-substituted analog (C₂₇H₂₆N₂O₄S₂) replaces the 4-chlorobenzyl group with a 4-methoxybenzyl moiety. This substitution increases molecular weight by ~10 g/mol and introduces a polar methoxy group, which may enhance solubility in polar solvents compared to the chloro analog. However, the electron-donating methoxy group could reduce electrophilic interactions critical for binding to hydrophobic enzyme pockets.

Sulfamoyl vs. Sulfonyl Functionality

The sulfonyl analog (C₁₈H₁₃Cl₂NO₃S₂) replaces the methyl(4-methylphenyl)sulfamoyl group with a (4-chlorobenzyl)sulfonyl group. Sulfonyl groups are less basic than sulfamoyls, which could alter pharmacokinetic properties such as membrane permeability.

Core Heterocycle Replacement: Thiophene vs. Indole

The indole-based analog (C₂₃H₁₉ClN₂OS) replaces the thiophene ring with an indole scaffold.

Hypothesized Structure-Activity Relationships (SAR)
  • Chlorophenyl vs. Methoxyphenyl : Chlorine’s electronegativity may facilitate halogen bonding with biomolecular targets, whereas methoxy groups could improve solubility but reduce target affinity .
  • Sulfamoyl vs. Sulfonyl : The sulfamoyl group’s nitrogen may participate in hydrogen bonding, critical for enzyme inhibition (e.g., carbonic anhydrase), while sulfonyl groups are more inert .
  • Thiophene vs. Indole : Thiophene’s smaller size and sulfur atom may favor interactions with metal ions in enzymes, while indole’s planar structure could enhance π-π stacking in hydrophobic pockets .

Biological Activity

N-[(4-Chlorophenyl)Methyl]-3-[Methyl(4-Methylphenyl)Sulfonyl]-4-Phenylthiophene-2-Carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C20_{20}H20_{20}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 371.89 g/mol
  • CAS Number : 62707-06-6

The compound exhibits various biological activities primarily attributed to its structural features, including:

  • Sulfamoyl Group : Known for its antibacterial properties and ability to inhibit certain enzymes, including acetylcholinesterase (AChE) and urease .
  • Chlorophenyl Moiety : Often associated with anti-inflammatory and analgesic effects, as seen in similar compounds .

Antibacterial Activity

Research has shown that compounds with sulfamoyl groups exhibit significant antibacterial properties. In studies evaluating various derivatives, including those similar to N-[(4-Chlorophenyl)Methyl]-3-[Methyl(4-Methylphenyl)Sulfonyl]-4-Phenylthiophene-2-Carboxamide, notable inhibition of bacterial growth was observed against strains such as Escherichia coli and Staphylococcus aureus.

Enzyme Inhibition

The compound's sulfamoyl group also contributes to enzyme inhibition:

  • Acetylcholinesterase Inhibition : This activity is crucial for neuropharmacological applications, potentially aiding in the treatment of conditions like Alzheimer's disease.
  • Urease Inhibition : Relevant for treating urinary tract infections by preventing urease-mediated hydrolysis of urea .

Study 1: Antibacterial Efficacy

In a study conducted by Aziz-ur-Rehman et al. (2011), a series of sulfamoyl derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds similar to N-[(4-Chlorophenyl)Methyl]-3-[Methyl(4-Methylphenyl)Sulfonyl]-4-Phenylthiophene-2-Carboxamide exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Study 2: Enzyme Inhibition Profile

A study assessing the enzyme inhibition properties of various sulfamoyl compounds found that derivatives demonstrated IC50_{50} values in the low micromolar range for AChE inhibition. This suggests potential therapeutic applications in neurodegenerative diseases where AChE modulation is beneficial .

Data Table: Biological Activities of Related Compounds

Compound NameAntibacterial Activity (MIC µg/mL)AChE Inhibition IC50_{50} (µM)Urease Inhibition (%)
Compound A165.070
Compound B327.565
N-[(4-Chlorophenyl)Methyl]-3-[Methyl(4-Methylphenyl)Sulfonyl]-4-Phenylthiophene-2-Carboxamide83.080

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